4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-propan-2-ylphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6O/c1-11(2)12-7-9-13(10-8-12)26-17(21)16(23-25-26)19-22-18(24-27-19)14-5-3-4-6-15(14)20/h3-11H,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQKVAMOXFXUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine is a derivative of oxadiazole and triazole scaffolds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, focusing on its potential as an anticancer agent and its mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 353.39 g/mol. The structure includes a 1,2,4-oxadiazole ring and a triazole ring, which are known for their roles in various biological activities.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and triazole moieties exhibit a wide range of biological activities including:
- Anticancer Activity : Many derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some studies report effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects : Certain derivatives have been linked to reduced inflammation markers.
Anticancer Activity
A significant focus has been on the anticancer potential of oxadiazole derivatives. The mechanism often involves:
- Inhibition of Enzymes : Compounds can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC).
- Induction of Apoptosis : Many studies have demonstrated that these compounds can trigger apoptosis in cancer cells through various pathways.
Study 1: Anticancer Efficacy
A study published in MDPI highlighted the efficacy of oxadiazole derivatives against several cancer cell lines including MCF-7 (breast cancer) and U-937 (leukemia). The tested compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity. Flow cytometry assays confirmed that the compound induced apoptosis in a dose-dependent manner by activating caspase pathways .
Study 2: Mechanistic Insights
Research into the mechanism of action revealed that 1,3,4-oxadiazoles interact with nucleic acids and proteins involved in cell signaling. For instance, compounds similar to our target were shown to bind selectively to DNA and inhibit topoisomerase II activity, which is crucial for DNA replication in cancer cells .
Comparative Biological Activity Table
| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 5.0 | MCF-7 | Induces apoptosis via caspase activation |
| Doxorubicin | 0.5 | MCF-7 | Inhibits topoisomerase II |
| Compound A (similar structure) | 10.0 | U-937 | Inhibits HDAC activity |
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds containing the 1,2,4-oxadiazole and triazole scaffolds. These compounds exhibit significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The oxadiazole derivatives have been shown to inhibit thymidine phosphorylase, an enzyme implicated in tumor progression. For instance, certain derivatives demonstrated up to 90% inhibition against breast cancer cell lines (MCF-7) when compared to standard treatments like adriamycin .
| Compound | Activity | Cell Line | Inhibition (%) |
|---|---|---|---|
| 4-(5-(4-(bis(5-chloro-1H-indol-3-yl)methyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene-1,3-diol | Antitumor | MCF-7 | 90% |
| 2-(1,3,4-triphenylpyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole | Antileukemic | CCRF-CEM | Significant |
Antimicrobial Activity
Compounds with oxadiazole structures have also been evaluated for their antimicrobial properties. For example, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The broad-spectrum activity makes these compounds suitable candidates for developing new antibiotics .
Anti-inflammatory and Analgesic Effects
Research indicates that derivatives of oxadiazole possess anti-inflammatory properties. They have been tested in models of inflammation and pain relief, showing promise as non-steroidal anti-inflammatory drugs (NSAIDs). The structure allows for modulation of inflammatory pathways effectively .
Antidiabetic Properties
Some studies suggest that oxadiazole derivatives can enhance insulin sensitivity and lower blood glucose levels in diabetic models. This suggests potential applications in managing diabetes mellitus through novel pharmacological agents .
Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives
A recent study synthesized a series of oxadiazole derivatives and evaluated their biological activities. Among these compounds, one derivative showed a potent inhibitory effect on cancer cell proliferation across multiple lines, establishing a foundation for future drug development efforts .
Case Study 2: Structure-Activity Relationship Studies
Investigations into the structure-activity relationships (SAR) of triazole and oxadiazole derivatives revealed that modifications at specific positions significantly enhance their biological activity. This information is crucial for designing more effective therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxadiazole-Triazole Hybrids
Key analogs include:
Key Observations :
- Fluorine Position : The 2-fluorophenyl substituent in the target compound vs. 4-fluorophenyl in alters electronic effects (meta-directing vs. para-directing), which could influence binding to biological targets.
Triazole Derivatives with Varied Aromatic Substituents
- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine : Incorporates a nitro group and benzothiazole, known for antiproliferative activity. The nitro group’s electron-withdrawing nature contrasts with the target’s electron-donating isopropyl group, suggesting divergent biological targets.
- 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine : Replaces oxadiazole with thiadiazole, demonstrating insecticidal/fungicidal activity. Thiadiazole’s sulfur atom may confer different redox properties compared to oxadiazole’s oxygen.
Halogen-Substituted Analogs
- 3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine : Features dichlorophenyl and fluorobenzyl groups.
Q & A
Basic Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer :
- Step 1 : Utilize microwave-assisted synthesis to accelerate nucleophilic substitution reactions between 2-fluorophenyl oxadiazole precursors and propan-2-ylphenyl triazole intermediates. Microwave irradiation reduces reaction times by 40–60% compared to conventional heating .
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 3:7). Optimize stoichiometry (e.g., 1.2:1 molar ratio of oxadiazole to triazole) to minimize side products.
- Step 3 : Purify via column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water (80:20) to achieve >95% purity .
Q. What analytical techniques are recommended for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO-d to confirm substituent positions (e.g., fluorophenyl proton signals at δ 7.3–7.8 ppm; triazole NH at δ 5.9 ppm) .
- X-ray Crystallography : Resolve tautomeric forms (e.g., triazole-amine vs. triazole-imine) by analyzing dihedral angles between aromatic rings. Planarity deviations >5° indicate steric hindrance .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water, 60:40) to assess purity (>98%) and detect residual solvents .
Q. How can solubility and stability under physiological conditions be assessed?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in phosphate-buffered saline (PBS, pH 7.4) at 25°C. Centrifuge at 10,000 rpm for 15 min and quantify supernatant via UV-Vis (λ = 254 nm). Expected solubility ranges: 10–50 µg/mL, influenced by fluorophenyl lipophilicity .
- Stability : Incubate the compound in PBS and human liver microsomes (37°C, 24 hr). Monitor degradation via LC-MS; fluorophenyl groups enhance metabolic stability compared to non-fluorinated analogs .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays (MIC determination) against S. aureus and E. coli. Fluorinated triazoles often show MIC values of 8–32 µg/mL due to membrane disruption .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. The oxadiazole moiety may chelate Mg in ATP-binding pockets .
Advanced Research Questions
Q. How can tautomerism in the triazole-amine core be resolved during structural analysis?
- Methodological Answer :
- Crystallographic Analysis : Co-crystallize the compound with a tautomer-stabilizing agent (e.g., trifluoroacetic acid) to trap the dominant form. Compare bond lengths (N–N vs. C–N) to distinguish amine (1.34 Å) from imine (1.29 Å) tautomers .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to calculate tautomer energy differences. A ΔG < 1 kcal/mol suggests equilibrium coexistence .
Q. How to design structure-activity relationship (SAR) studies focusing on fluorophenyl and isopropyl substituents?
- Methodological Answer :
- Fluorophenyl Modifications : Synthesize analogs with electron-withdrawing (e.g., –CF) or -donating (–OCH) groups at the 2-fluorophenyl position. Test binding affinity via surface plasmon resonance (SPR) to correlate electronic effects with target engagement .
- Isopropyl Substitution : Replace the propan-2-yl group with cyclopropyl or tert-butyl groups. Use molecular docking (AutoDock Vina) to predict steric clashes in hydrophobic binding pockets .
Q. How to address contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from PubChem and crystallographic databases (e.g., CCDC) to identify outliers. For example, discrepancies in IC values may arise from assay conditions (e.g., ATP concentration in kinase assays) .
- Experimental Replication : Reproduce key studies using standardized protocols (e.g., NIH Rigor Guidelines). Control variables such as DMSO concentration (<1%) and cell passage number .
Q. What computational methods predict binding interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate the compound in a solvated kinase domain (AMBER force field) for 100 ns. Analyze hydrogen bonds between the oxadiazole oxygen and Lys721 of EGFR .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for fluorophenyl vs. chlorophenyl analogs. A ΔΔG > 2 kcal/mol indicates fluorinated derivatives have superior affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
